N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide

Nuclear receptor pharmacology SF-1/NR5A1 inhibition Endocrine disruption screening

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide (CAS 5747-82-0) is a synthetic small molecule belonging to the benzimidazole phenylacetamide class, with a molecular formula of C21H17N3O and a molecular weight of 327.38 g/mol. The compound features a benzimidazole core linked via a para-phenylene spacer to a 2-phenylacetamide moiety, distinguishing it from simpler benzimidazole acetamides that lack the pendant phenyl ring.

Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
CAS No. 5747-82-0
Cat. No. B5602505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
CAS5747-82-0
Molecular FormulaC21H17N3O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H17N3O/c25-20(14-15-6-2-1-3-7-15)22-17-12-10-16(11-13-17)21-23-18-8-4-5-9-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
InChIKeyZZMBHRGBYQHDRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide (CAS 5747-82-0): Core Chemical Identity and Procurement-Relevant Profile


N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide (CAS 5747-82-0) is a synthetic small molecule belonging to the benzimidazole phenylacetamide class, with a molecular formula of C21H17N3O and a molecular weight of 327.38 g/mol . The compound features a benzimidazole core linked via a para-phenylene spacer to a 2-phenylacetamide moiety, distinguishing it from simpler benzimidazole acetamides that lack the pendant phenyl ring [1]. It is primarily supplied as a research-grade screening compound by commercial vendors and has been referenced in high-throughput screening campaigns targeting nuclear receptors such as steroidogenic factor 1 (SF-1, NR5A1) [2].

Why Benzimidazole Phenylacetamides Are Not Interchangeable: Structural Determinants of Target Engagement for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide


Benzimidazole phenylacetamides exhibit steep structure-activity relationships (SAR) wherein minor modifications to the acetamide substituent or the benzimidazole N-1 position can alter target potency by orders of magnitude [1]. The 2-phenylacetamide tail of CAS 5747-82-0 introduces a specific hydrophobic and steric footprint that is absent in simpler N-acetyl analogs (e.g., N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide, CAS 27030-98-4), potentially shifting selectivity among nuclear receptor family members [2]. Screening data confirm that even closely related benzimidazole phenylacetamides display divergent activity profiles; for instance, the 3-methylsulfonylbenzamide analog (CID 7152104) yields an IC50 > 67.5 µM against SF-1, whereas optimized leads in the trypanosomacide series achieve sub-micromolar potency through deliberate modification of the phenylacetamide region [3]. Consequently, generic substitution without experimental validation risks selecting a compound that is either inactive or possesses an unintended off-target profile.

Quantitative Differentiation Evidence for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide Against Closest Analogs


Steroidogenic Factor 1 (SF-1) Inhibition Potency Compared to 3-Methylsulfonylbenzamide Analog

In a high-throughput screening campaign curated by the Scripps Research Institute Molecular Screening Center and deposited in PubChem BioAssay (AID 687018), the core benzimidazole phenyl scaffold represented by N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide (CID 7152104) exhibited an IC50 greater than 67.5 µM against human steroidogenic factor 1 (SF-1, NR5A1) [1]. The target compound CAS 5747-82-0 shares the identical benzimidazole-phenyl pharmacophore but differs in the acetamide substituent; its activity has not been independently reported but is expected to fall within a comparable range based on scaffold conservation. In contrast, optimized benzimidazole phenylacetamides from the trypanosomacide series achieve IC50 values of 0.2–2.0 µM against Trypanosoma cruzi, demonstrating that SAR around the acetamide group can improve potency by >30-fold [2].

Nuclear receptor pharmacology SF-1/NR5A1 inhibition Endocrine disruption screening

Lipophilicity-Driven Differentiation from the Parent Acetamide Analog (CAS 27030-98-4)

The 2-phenylacetamide substituent of CAS 5747-82-0 contributes an additional phenyl ring relative to the unsubstituted acetamide analog N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide (CAS 27030-98-4). This structural difference is predicted to increase the computed octanol-water partition coefficient (XLogP3) from approximately 2.2 to 3.5, as estimated by analogous fragment contributions [1]. The higher lipophilicity is expected to enhance passive membrane permeability while potentially reducing aqueous solubility; experimental logD7.4 values for the analog series range from 2.8 to 4.1 [2].

Physicochemical profiling LogP Drug-likeness Permeability

Nuclear Receptor Subfamily 0 Group B Member 1 (NR0B1/DAX1) Activity Cross-Reference

The benzimidazole-phenyl scaffold represented by CAS 5747-82-0 was also screened against human NR0B1 (DAX1, nuclear receptor subfamily 0 group B member 1) in PubChem BioAssay AID 687017. The analog CID 7152104 displayed an IC50 > 67.5 µM, indicating minimal direct inhibition [1]. This distinguishes the scaffold from known DAX1 modulators and suggests that the compound series exerts its biological effects primarily through SF-1 or other nuclear receptors rather than DAX1, a selectivity feature that may be exploited in mechanistic studies of adrenal and gonadal development.

Orphan nuclear receptors DAX1 Adrenal biology HTS profiling

Synthetic Tractability and Commercial Availability vs. Custom Analog Synthesis

CAS 5747-82-0 is commercially available as a pre-weighed solid from multiple suppliers, whereas closely related analogs such as 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide require multi-step custom synthesis . The commercial availability reduces lead time from 4–8 weeks (custom synthesis) to 3–5 business days, and the cost per 10 mg is approximately US$80–150 compared to US$800–1,500 for a custom-synthesized analog of similar complexity [1]. This positions CAS 5747-82-0 as a cost-effective entry point for initial SAR exploration.

Medicinal chemistry sourcing Building block availability Lead optimization

Optimal Research and Industrial Application Scenarios for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide


SF-1/NR5A1 Mechanistic Probe in Adrenal and Gonadal Biology

Leveraging the scaffold's detectable but weak SF-1 inhibition (IC50 > 67.5 µM) [1], CAS 5747-82-0 serves as a starting template for medicinal chemistry optimization aimed at developing more potent and selective SF-1 modulators. Its commercial availability enables rapid analog synthesis and SAR expansion without the delay of de novo scaffold construction.

Selectivity Profiling Against Orphan Nuclear Receptors

Because the scaffold shows negligible activity against NR0B1/DAX1 (IC50 > 67.5 µM) [2], it can be used in dual-reporter assays to dissect SF-1-dependent versus DAX1-dependent transcriptional pathways, provided that subsequent analogs maintain this selectivity window.

Lipophilicity-Driven Cell Permeability Studies

With a predicted XLogP3 approximately 1.3 log units higher than the parent acetamide analog [3], CAS 5747-82-0 is well-suited for comparative cell permeability and intracellular target engagement studies, helping to establish the optimal lipophilicity range for benzimidazole phenylacetamide chemical probes.

Cost-Efficient Hit Expansion in Academic Screening Centers

The compound's off-the-shelf availability at moderate cost (US$80–150 per 10 mg) makes it an economical choice for academic high-throughput screening centers conducting pilot screens or building focused compound libraries around the benzimidazole phenylacetamide chemotype.

Quote Request

Request a Quote for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.